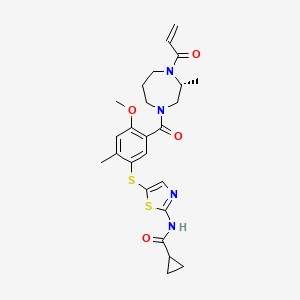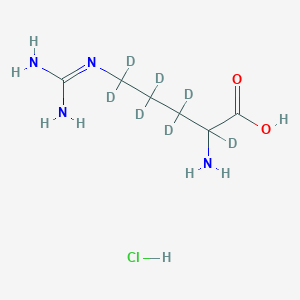
Arginine-d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginine-d7 (hydrochloride) is a deuterium-labeled form of L-Arginine hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the arginine molecule, making it useful for various analytical and biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-d7 (hydrochloride) involves the incorporation of deuterium into the arginine molecule. This can be achieved through isotopic exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Arginine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated water or other deuterated compounds as starting materials. The reaction is carried out under controlled conditions to ensure high purity and yield of the deuterium-labeled product .
Análisis De Reacciones Químicas
Types of Reactions
Arginine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The deuterium atoms can be replaced by other isotopes or atoms in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide synthase for oxidation and various reducing agents for reduction reactions. The conditions typically involve specific pH levels, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitric oxide, citrulline, and other derivatives of arginine. These products are often used in further biochemical and analytical studies .
Aplicaciones Científicas De Investigación
Arginine-d7 (hydrochloride) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Arginine-d7 (hydrochloride) involves its role as a precursor to nitric oxide. Nitric oxide is synthesized from arginine by nitric oxide synthase. This process involves the oxidation of arginine to citrulline, with nitric oxide being released as a byproduct. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine hydrochloride: The non-deuterated form of Arginine-d7 (hydrochloride), used in similar applications but without the isotopic labeling.
L-Arginine-13C6, d14 hydrochloride: Another isotopically labeled form of arginine, where carbon and hydrogen atoms are replaced with their isotopes.
Uniqueness
Arginine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of deuterium atoms allows for precise tracing and quantification in mass spectrometry, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C6H15ClN4O2 |
|---|---|
Peso molecular |
217.70 g/mol |
Nombre IUPAC |
2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D; |
Clave InChI |
KWTQSFXGGICVPE-HVAXMCRXSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])N=C(N)N.Cl |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
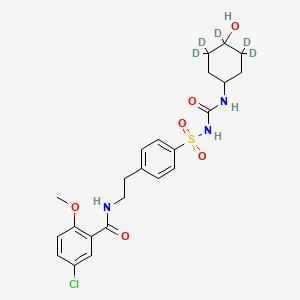


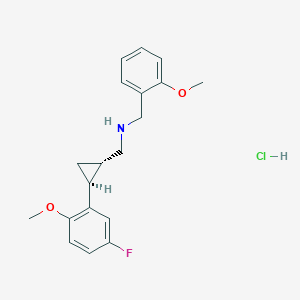

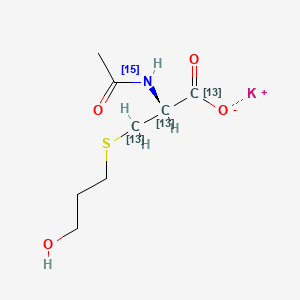

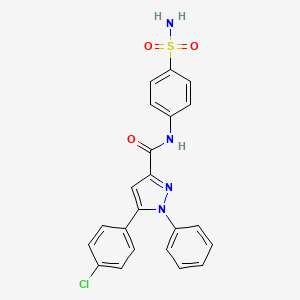


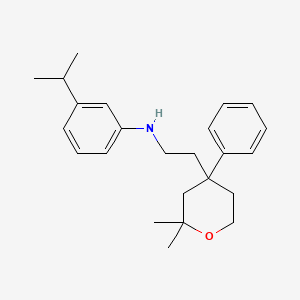
![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)
